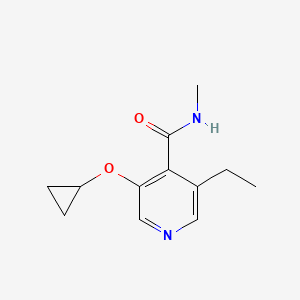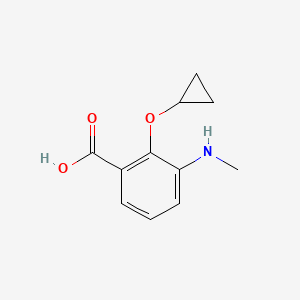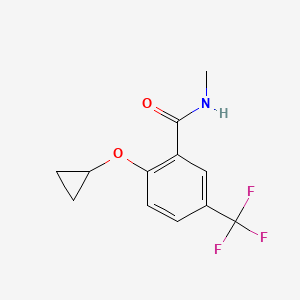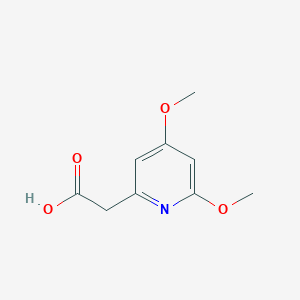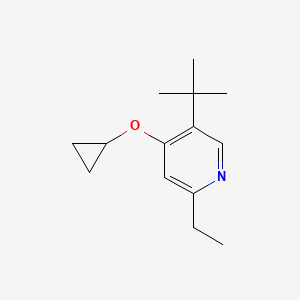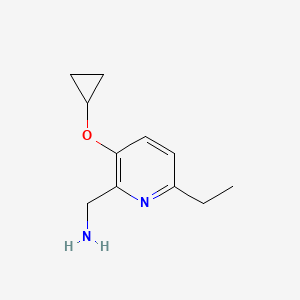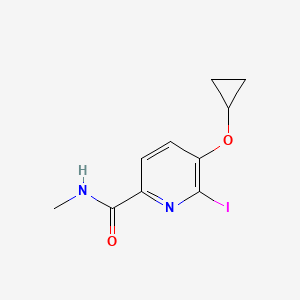
5-Cyclopropoxy-6-iodo-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2 It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a N-methylpicolinamide moiety
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-6-iodo-N-methylpicolinamide involves several steps. One common method includes the iodination of a precursor compound followed by the introduction of the cyclopropoxy group. The reaction conditions typically involve the use of iodine reagents and specific solvents to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
5-Cyclopropoxy-6-iodo-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-iodo-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
5-Cyclopropoxy-6-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-iodo-N-methylpicolinamide: This compound has a similar structure but with the iodine atom at a different position.
5-Cyclopropoxy-6-formyl-N-methylpicolinamide: This compound has a formyl group instead of an iodine atom.
Propiedades
Fórmula molecular |
C10H11IN2O2 |
|---|---|
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
ADUDSBTZLOMCSN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


